molecular formula C12H9BrO2 B14463244 4'-Bromo-(1,1'-biphenyl)-3,4-diol CAS No. 70066-68-1

4'-Bromo-(1,1'-biphenyl)-3,4-diol

Cat. No.: B14463244
CAS No.: 70066-68-1
M. Wt: 265.10 g/mol
InChI Key: BFZIKLDKVCLONH-UHFFFAOYSA-N
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Description

4'-Bromo-(1,1'-biphenyl)-3,4-diol is a brominated biphenyl derivative of interest in chemical and pharmaceutical research. This compound features a hydroxyl group on each of two adjacent phenyl ring carbons (3,4-positions), classifying it as a catechol derivative, and a bromine atom on the distal ring. The biphenyl scaffold is a privileged structure in medicinal chemistry, often serving as a core building block for the development of small-molecule therapeutics . Research Applications: The primary research value of this compound lies in its potential as a versatile chemical intermediate. It can be used in various cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom can be selectively functionalized to create more complex biphenyl systems . Biphenyl-based compounds are extensively investigated as small-molecule inhibitors of protein-protein interactions, with significant focus on immune checkpoint pathways like PD-1/PD-L1 . The catechol moiety also provides a handle for further chemical modification or for studying metal-chelation interactions. Physical and Chemical Data: For this product, specific data such as melting point, solubility, and NMR spectra would typically be listed here based on analytical results from the quality control laboratory. Safety Information: Please refer to the Safety Data Sheet (SDS) before use. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

70066-68-1

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

4-(4-bromophenyl)benzene-1,2-diol

InChI

InChI=1S/C12H9BrO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,14-15H

InChI Key

BFZIKLDKVCLONH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-(1,1’-biphenyl)-3,4-diol typically involves the bromination of 1,1’-biphenyl followed by hydroxylation. One common method is:

    Bromination: 1,1’-Biphenyl is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4’ position.

    Hydroxylation: The brominated biphenyl is then subjected to hydroxylation using reagents like sodium hydroxide and hydrogen peroxide to introduce hydroxyl groups at the 3 and 4 positions.

Industrial Production Methods

Industrial production methods for 4’-Bromo-(1,1’-biphenyl)-3,4-diol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-(1,1’-biphenyl)-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of biphenyl-3,4-quinone.

    Reduction: Formation of 1,1’-biphenyl-3,4-diol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Bromo-(1,1’-biphenyl)-3,4-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Bromo-(1,1’-biphenyl)-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: Hydroxyl Groups: The diol groups in the target compound increase hydrophilicity and hydrogen-bonding capacity compared to non-polar analogs like 4-Bromobiphenyl. This could enhance solubility in polar solvents (e.g., methanol, water) . Bromine vs. Other Halogens: Bromine’s moderate electronegativity and leaving-group ability contrast with iodine’s superior reactivity in cross-coupling reactions (e.g., 3-Bromo-4-iodo-1,1'-biphenyl) . Chlorinated analogs (PCBs) exhibit environmental persistence and toxicity, suggesting brominated derivatives may require similar regulatory scrutiny .
  • Reactivity: The diol groups enable derivatization (e.g., etherification, esterification), while bromomethyl groups in 4,4'-Bis(Bromomethyl)-1,1'-biphenyl favor nucleophilic substitution . Ketone-containing derivatives (e.g., (4'-Bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone) lack hydrogen-bond donors, reducing solubility but enabling use in polymer synthesis .
  • Biological Activity: While direct data are unavailable, phenolic analogs (e.g., Zingerol from Curcuma longa) demonstrate antioxidant activity (IC₅₀: 3±0.2 μmol/L in ABTS assay), suggesting the target compound’s diol groups may confer similar properties .

Q & A

Q. Example Workflow :

Acquire single-crystal X-ray data (Mo-Kα radiation).

Process with SHELXT for initial structure solution .

Refine with SHELXL , incorporating hydrogen bonding (O-H⋯O) and halogen interactions (C-Br⋯π) .

Advanced: What factors govern regioselectivity in bromination of biphenyldiol precursors?

Methodological Answer:
Regioselectivity depends on:

  • Electronic Effects : Electron-rich 3,4-diol groups activate the biphenyl ring, directing bromine to the para position (4') via resonance stabilization .
  • Steric Hindrance : Bulky substituents on the diol ring favor bromination at less hindered sites.
  • Solvent Polarity : Polar solvents (acetic acid) stabilize transition states for electrophilic substitution .

Q. Experimental Validation :

  • Compare reaction outcomes in DCM vs. acetic acid.
  • Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces and predict reactive sites.

Advanced: How does the bromine substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Conjugation Effects : Bromine’s electron-withdrawing nature reduces electron density on the biphenyl system, altering UV-Vis absorption (λmax shift to ~280 nm) .
  • Reactivity in Cross-Couplings : The C-Br bond facilitates further functionalization (e.g., Buchwald-Hartwig amination) but requires careful optimization to avoid diol oxidation .
  • Hydrogen Bonding : The 3,4-diol groups form intramolecular H-bonds, stabilizing the planar conformation and affecting solubility .

Q. Table: Comparative Reactivity

Reaction TypeConditionOutcome
Suzuki CouplingPd(OAc)₂, SPhos, K₂CO₃Biaryl product (e.g., )
OxidationCrO₃, H₂SO₄Quinone formation (monitor via TLC)

Advanced: How can stability issues (e.g., oxidation) be mitigated during storage or reactions?

Methodological Answer:

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photooxidation of diol groups .
  • Reaction Conditions : Use antioxidants (e.g., BHT) in reactions involving elevated temperatures.
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid deprotonation-induced oxidation .

Validation : Monitor degradation via HPLC over 72 hours under stress conditions (heat, light, O₂ exposure).

Q. Notes

  • Avoided commercial sources (e.g., ) as per guidelines.
  • Data tables integrate evidence from multiple authoritative studies.
  • Advanced FAQs emphasize mechanistic analysis and conflict resolution.

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